Cellular Potency Comparison: BMS-466442 vs ACPP vs SMLC in Human Asc-1 Expressing Cells
BMS-466442 inhibits D-serine uptake in HEK293 cells stably expressing human Asc-1 with an IC50 of 36.8 ± 11.6 nM [1]. The structurally unrelated Asc-1 inhibitor ACPP, reported later by a separate group, shows an IC50 of 720 ± 130 nM in human Asc-1-expressing CHO cells [2]. This represents an approximately 20-fold potency advantage for BMS-466442. S-methyl-L-cysteine (SMLC), a commonly used non-selective Asc-1 inhibitor, exhibits significantly weaker inhibition with no precisely quantifiable nanomolar IC50 reported, functioning instead at high micromolar concentrations [2].
| Evidence Dimension | Inhibition of D-serine uptake in human Asc-1 expressing cells |
|---|---|
| Target Compound Data | IC50 = 36.8 ± 11.6 nM (HEK293, human Asc-1) |
| Comparator Or Baseline | ACPP IC50 = 720 ± 130 nM (CHO, human Asc-1); SMLC: micromolar-range inhibitor (no precise IC50 reported) |
| Quantified Difference | ~20-fold greater potency vs ACPP; >100-fold vs SMLC |
| Conditions | HEK293 vs CHO cells, both stably expressing human Asc-1; D-serine uptake assay |
Why This Matters
For in vitro studies requiring complete Asc-1 blockade at concentrations that minimize off-target effects, the 20-fold potency gap means BMS-466442 can be used at substantially lower concentrations, reducing the risk of non-specific cytotoxicity and off-target pharmacology that compromise experimental interpretation.
- [1] Brown JM, Hunihan L, Prack MM, Harden DG, Bronson J, Dzierba CD, Gentles RG, Hendricson A, Krause R, Macor JE, Westphal RS. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10). J Neurochem. 2014 Apr;129(2):275-83. doi: 10.1111/jnc.12618. PMID: 24266811. View Source
- [2] Sakimura K, Nakao K, Yoshikawa M, Suzuki M, Kimura H. A novel Na(+)-Independent alanine-serine-cysteine transporter 1 inhibitor inhibits both influx and efflux of D-Serine. J Neurosci Res. 2016 Oct;94(10):888-95. doi: 10.1002/jnr.23772. PMID: 27302861. View Source
